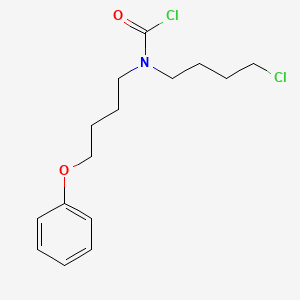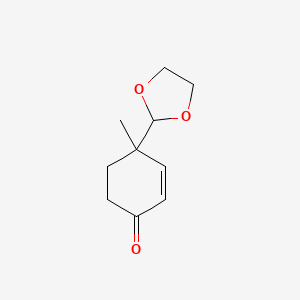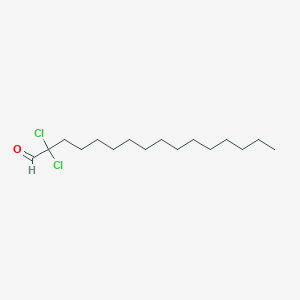
Hexadecanal, 2,2-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecanal, 2,2-dichloro- is an organic compound with the chemical formula C16H32O It is a derivative of hexadecanal, which is a long-chain aldehyde
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecanal, 2,2-dichloro- typically involves the chlorination of hexadecanal. The reaction can be carried out using chlorine gas in the presence of a suitable catalyst under controlled conditions. The reaction conditions, such as temperature and pressure, need to be carefully monitored to ensure the selective chlorination at the 2,2-position.
Industrial Production Methods
In an industrial setting, the production of Hexadecanal, 2,2-dichloro- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Hexadecanal, 2,2-dichloro- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products
Oxidation: Hexadecanoic acid, 2,2-dichloro-
Reduction: Hexadecanol, 2,2-dichloro-
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexadecanal, 2,2-dichloro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of Hexadecanal, 2,2-dichloro- involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to act on the olfactory receptors, influencing neural pathways associated with behavior and stress responses . The exact molecular targets and pathways are still under investigation, but studies have shown sex-specific effects on aggression and social behavior .
Comparación Con Compuestos Similares
Hexadecanal, 2,2-dichloro- can be compared with other long-chain aldehydes and their derivatives:
Hexadecanal: The parent compound, which lacks the chlorine atoms, has different chemical reactivity and biological effects.
Hexadecanol: The reduced form of hexadecanal, which is an alcohol, has different physical and chemical properties.
Hexadecanoic acid: The oxidized form of hexadecanal, which is a carboxylic acid, has different applications and reactivity.
The presence of chlorine atoms in Hexadecanal, 2,2-dichloro- makes it unique, as it imparts distinct chemical properties and reactivity compared to its non-chlorinated counterparts.
Propiedades
| 119450-46-3 | |
Fórmula molecular |
C16H30Cl2O |
Peso molecular |
309.3 g/mol |
Nombre IUPAC |
2,2-dichlorohexadecanal |
InChI |
InChI=1S/C16H30Cl2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17,18)15-19/h15H,2-14H2,1H3 |
Clave InChI |
OCFYQJAFTSCJID-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(C=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/no-structure.png)
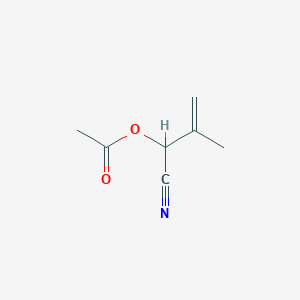
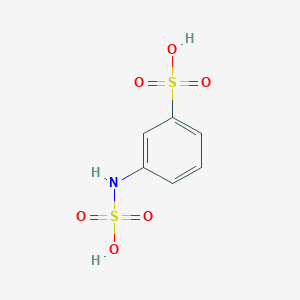



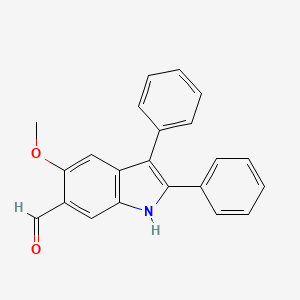

![Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate](/img/structure/B14303863.png)
